3'-Hydroxy Simvastatin

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Quantifying the 3'-hydroxy metabolite impurity in simvastatin API is critical for ANDA/DMF compliance, yet generic simvastatin or hydroxy acid standards cannot substitute. 3'-Hydroxy Simvastatin (CAS 126313-98-2) is a fully characterized reference standard that resolves this challenge. • Traceable to USP/EP monographs for regulatory-compliant method validation. • Distinct chromatographic and mass spectral profiles ensure unambiguous identification. • Supplied with comprehensive CoA; available for immediate global shipment.

Molecular Formula C25H38O6
Molecular Weight 434.6 g/mol
Cat. No. B1502229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxy Simvastatin
Molecular FormulaC25H38O6
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C(C)O
InChIInChI=1S/C25H38O6/c1-14-10-17-7-6-15(2)20(9-8-19-12-18(27)13-22(28)30-19)23(17)21(11-14)31-24(29)25(4,5)16(3)26/h6-7,10,14-16,18-21,23,26-27H,8-9,11-13H2,1-5H3/t14?,15-,16?,18+,19+,20-,21?,23-/m0/s1
InChIKeyMTOKLGKFIIZWRP-ILNDCQMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Hydroxy Simvastatin Reference Standard


3'-Hydroxy Simvastatin (CAS: 126313-98-2), also designated as 3″-Hydroxy Simvastatin or Simvastatin Beta-Hydroxy Impurity, is a fully characterized primary metabolite of the HMG-CoA reductase inhibitor prodrug simvastatin [1]. The compound is formed via hydroxylation of simvastatin at the 3′ position, a metabolic reaction primarily catalyzed by CYP3A4 and, to a lesser extent, CYP3A5 in human liver microsomes [2]. As a well-defined chemical entity with established analytical characterization protocols, 3'-Hydroxy Simvastatin is predominantly utilized as a certified reference standard for pharmaceutical quality control, analytical method validation, and impurity profiling in the manufacture of simvastatin active pharmaceutical ingredient (API) and finished dosage forms [1].

Certified reference standard for simvastatin impurity profiling
Traceable to USP/EP monographs; supports analytical method validation
Defined CYP3A4/5 metabolite; suitable for metabolism and DDI research

Why 3'-Hydroxy Simvastatin Cannot Be Replaced


In analytical and pharmaceutical development settings, 3'-Hydroxy Simvastatin cannot be functionally substituted by simvastatin API, simvastatin hydroxy acid (SVA), or other simvastatin metabolites (e.g., 6′-hydroxy SV, 6′-exomethylene SV) due to critical differences in enzymatic origin and quantitative assay requirements [1][2]. 3'-Hydroxy Simvastatin is a specific CYP3A4/5-dependent oxidative metabolite with distinct chromatographic retention behavior, mass spectral fragmentation patterns, and impurity profiling specifications that differ fundamentally from the lactone prodrug or its pharmacologically active open-acid form [1]. Procurement of the correct, fully characterized reference standard is essential for achieving regulatory compliance in method validation, establishing traceability to pharmacopeial monographs (USP/EP), and ensuring accurate quantification of this specific process-related or degradation impurity in simvastatin drug substance and drug product batches [3].

Identity Simvastatin API, hydroxy acid, or 6′-hydroxy metabolite differ in chromatographic retention and mass spectral patterns; not interchangeable for impurity quantification.
Certification Non-certified metabolites lack pharmacopeial traceability and characterization documentation required for ANDA method validation.
Regulatory Only a fully characterized reference standard with USP/EP linkage supports impurity control in ANDA submissions; research-grade compounds may not meet acceptance criteria.

3'-Hydroxy Simvastatin Comparative Evidence


CYP3A4 vs CYP3A5 Affinity in Simvastatin Metabolism

In vitro metabolism studies using recombinant human cytochrome P450 enzymes demonstrate that CYP3A4 exhibits greater than three-fold higher affinity for simvastatin (SV) metabolism compared to CYP3A5, with both isoforms capable of catalyzing the formation of 3'-hydroxy simvastatin [1]. This differential enzyme affinity has direct implications for inter-individual variability in simvastatin metabolism and metabolite exposure profiles.

CYP3A4 vs CYP3A5 affinity
Head-to-head
CYP3A4 affinity >3-fold higher than CYP3A5 for simvastatin substrate; both form 3′-hydroxy SV.
Supports use as a CYP3A4/5 activity probe; enzyme affinity context may vary with genotype.
Recombinant human CYP isoforms in vitro.
Drug Metabolism Cytochrome P450 Enzyme Kinetics Pharmacogenomics

Local Hydrogel Delivery for Cartilage Regeneration

United States Patent Application 20210154168 specifically claims controlled-release hydrogel formulations comprising one or more simvastatin metabolites, including 3'-hydroxy simvastatin (designated hSV), as active agents for direct administration to avascular cartilaginous tissue [1]. The patent explicitly distinguishes this local delivery approach from the systemic oral administration of the prodrug simvastatin, which requires hepatic conversion to its active hydroxy acid form to exert HMG-CoA reductase inhibition.

Hydrogel delivery patent
Class-level
Patent claims 3′-hydroxy simvastatin in controlled-release hydrogel for direct local administration to avascular cartilage.
Local tissue research context; delivery differs fundamentally from systemic prodrug activation.
Patent disclosure; requires independent validation.
Cartilage Regeneration Tissue Engineering Local Drug Delivery Patent Formulation

Pharmacopeial Traceability for Certified Reference Standard

3'-Hydroxy Simvastatin is supplied as a fully characterized reference standard with documentation compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA submissions and commercial production of simvastatin [1]. The material is offered with traceability to pharmacopeial standards (USP or EP) [2], a specification that unqualified simvastatin metabolites or non-certified chemical supplies cannot meet.

Pharmacopeial traceability
Specification review
Fully characterized; traceable to USP/EP; compliant with regulatory guidelines for AMV and QC.
Certification provides documentation basis for ANDA method validation; non-certified materials do not meet this requirement.
Supplier-provided specification; verify with current monograph.
Pharmaceutical Analysis Reference Standards Method Validation Regulatory Compliance

3'-Hydroxy Simvastatin Application Scenarios


Impurity Profiling and ANDA Method Validation

Procure 3'-Hydroxy Simvastatin as a certified reference standard to identify, quantify, and control the 3'-hydroxy metabolite as a specified impurity in simvastatin API and finished drug products. The fully characterized material, supplied with traceability to USP/EP monographs [1], supports regulatory submissions (ANDA, DMF) by enabling accurate method validation and batch release testing in compliance with ICH Q3A/Q3B impurity guidelines [2].

CYP3A4/5 Activity and Drug-Drug Interaction Studies

Use 3'-Hydroxy Simvastatin as an authentic metabolite standard in LC-MS/MS-based assays to quantify CYP3A4/5-mediated simvastatin metabolism. The >3-fold differential affinity between CYP3A4 and CYP3A5 for simvastatin substrate [3] establishes this metabolite as a quantitative probe for assessing CYP3A isoform-specific activity, evaluating drug-drug interaction potential, and investigating pharmacogenomic variability linked to CYP3A5 genotype.

Direct Metabolite Delivery for Cartilage Regeneration

For researchers investigating local delivery of simvastatin metabolites to avascular cartilaginous tissue, procure 3'-Hydroxy Simvastatin as a defined active agent for incorporation into controlled-release hydrogel formulations. Patent claims [4] specify this metabolite (designated hSV) as a component of compositions for treating cartilage defects, bypassing the requirement for hepatic activation that limits systemic simvastatin administration for this tissue-specific application.

CYP105A1 Microbial Bioconversion Elucidation

Employ 3'-Hydroxy Simvastatin as a reference standard for identifying and quantifying metabolic products generated by engineered CYP105A1 variants in Streptomyces griseolus. The compound is one of five major simvastatin metabolites produced by CYP105A1-R84A/M239A [5], making it essential for calibrating biocatalytic production systems and validating analytical methods in metabolic engineering and green chemistry applications.

Application
Selection Property
Validation Focus
Impurity profiling & ANDA method validation
Certified reference standard with USP/EP traceability
Regulatory documentation context; ICH Q3A/B impurity control
CYP3A4/5 activity and DDI research
Authentic metabolite standard for LC-MS/MS quantification
Isoform-specific activity probe context; pharmacogenomic variability review
Local hydrogel delivery research for cartilage
Defined metabolite for localized tissue exposure studies
Local delivery model context; bypasses hepatic activation requirement
CYP105A1 microbial bioconversion elucidation
Reference standard for metabolite identification in engineered systems
Biocatalytic pathway mapping; green chemistry analytical calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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